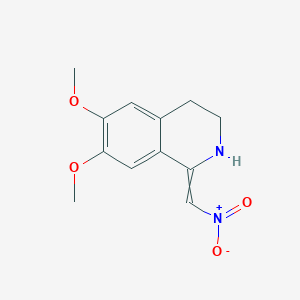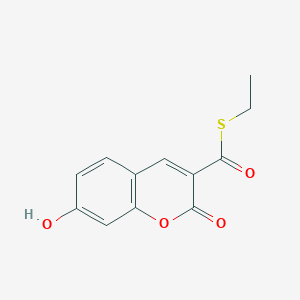
S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate is an organic compound belonging to the class of 7-hydroxycoumarins. These compounds are characterized by the presence of a coumarin skeleton with a hydroxyl group attached to the C7 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate typically involves the reaction of 7-hydroxycoumarin with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Recrystallization from ethanol is commonly used to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carbonyl group may yield alcohols .
Applications De Recherche Scientifique
S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of S-Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbothioate involves its interaction with specific molecular targets and pathways. For example, it can interfere with tumor microenvironment lactate flux, inhibiting the influx of lactate in tumor cells expressing MCT1 and MCT4 . This disruption can lead to the inhibition of tumor growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid ethyl ester: Similar structure but lacks the carbothioate group.
Coumarin: A simpler structure without the hydroxyl and carbothioate groups.
7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid: Contains a diethylamino group instead of the ethyl group.
Propriétés
Numéro CAS |
674819-25-1 |
|---|---|
Formule moléculaire |
C12H10O4S |
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
S-ethyl 7-hydroxy-2-oxochromene-3-carbothioate |
InChI |
InChI=1S/C12H10O4S/c1-2-17-12(15)9-5-7-3-4-8(13)6-10(7)16-11(9)14/h3-6,13H,2H2,1H3 |
Clé InChI |
DCYAJNVFMRLSBS-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





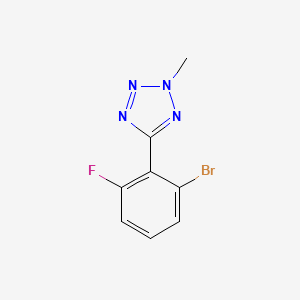
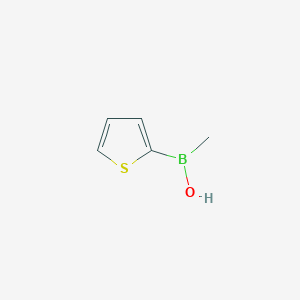
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)

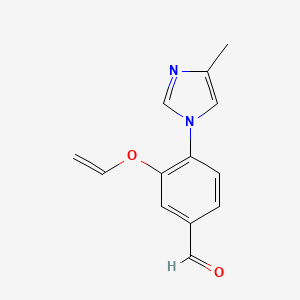
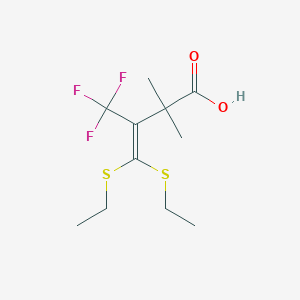
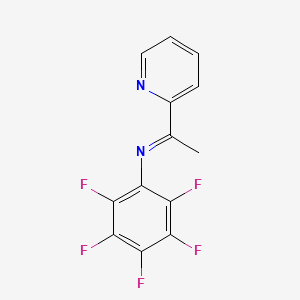
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)

